molecular formula C10H22N2 B3309876 (2S)-4-methyl-1-(pyrrolidin-1-yl)pentan-2-amine CAS No. 943754-35-6

(2S)-4-methyl-1-(pyrrolidin-1-yl)pentan-2-amine

Cat. No. B3309876
CAS RN: 943754-35-6
M. Wt: 170.3 g/mol
InChI Key: JPCJGXMPQZCGAJ-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S)-4-methyl-1-(pyrrolidin-1-yl)pentan-2-amine, commonly known as MPHP, is a synthetic cathinone that belongs to the class of psychoactive substances. MPHP is a designer drug that has gained popularity in the recreational drug market due to its stimulating effects. However, it has also been used in scientific research for its potential therapeutic benefits.

Mechanism of Action

MPHP acts as a potent stimulant by increasing the levels of dopamine, norepinephrine, and serotonin in the brain. It achieves this by blocking the reuptake of these neurotransmitters, leading to an increase in their concentration in the synaptic cleft. This results in increased stimulation of the central nervous system, leading to feelings of euphoria, alertness, and increased energy.
Biochemical and Physiological Effects:
The biochemical and physiological effects of MPHP include increased heart rate, blood pressure, body temperature, and respiratory rate. It also causes vasoconstriction, which can lead to reduced blood flow to vital organs such as the heart and brain. Prolonged use of MPHP can lead to tolerance, dependence, and addiction.

Advantages and Limitations for Lab Experiments

MPHP has advantages for lab experiments as it is a potent stimulant that can be used to investigate the neurochemical mechanisms underlying addiction and substance abuse. However, its limitations include its potential for abuse and dependence, which can make it difficult to control in a laboratory setting.

Future Directions

For MPHP research include investigating its potential therapeutic benefits for various conditions such as depression, anxiety, and ADHD. It can also be used to develop new treatments for addiction and substance abuse disorders. Additionally, further research can be conducted to understand the long-term effects of MPHP use and its potential for addiction and dependence.

Scientific Research Applications

MPHP has been used in scientific research to investigate its potential therapeutic benefits for various conditions such as depression, anxiety, and attention deficit hyperactivity disorder (ADHD). It has been found to have similar effects to other psychoactive substances, such as amphetamine and cocaine, but with fewer side effects. MPHP has also been used in studies to understand the neurochemical mechanisms underlying addiction and substance abuse.

properties

IUPAC Name

(2S)-4-methyl-1-pyrrolidin-1-ylpentan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22N2/c1-9(2)7-10(11)8-12-5-3-4-6-12/h9-10H,3-8,11H2,1-2H3/t10-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPCJGXMPQZCGAJ-JTQLQIEISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(CN1CCCC1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](CN1CCCC1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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